[(3,4-Dichloro-2-methylphenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(3,4-Dichloro-2-methylphenyl)methylamine hydrochloride is an organic compound with a molecular formula of C9H11Cl2N. This compound is characterized by the presence of two chlorine atoms, a methyl group attached to a benzene ring, and an amine group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-2-methylphenyl)methylamine hydrochloride typically involves the reaction of 3,4-dichloro-2-methylbenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (3,4-Dichloro-2-methylphenyl)methylamine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichloro-2-methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of (3,4-Dichloro-2-methylphenyl)methylamine.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-Dichloro-2-methylphenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dichloro-2-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichloro-3-methylphenyl)methylamine hydrochloride
- (3,4-Dichloro-2-methylphenyl)methylamine hydrochloride
- (3,4-Dichloro-2-methylphenyl)methylamine hydrochloride
Uniqueness
(3,4-Dichloro-2-methylphenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
(3,4-Dichloro-2-methylphenyl)methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of dichloro-substituted aromatic rings and a methylamine moiety enhances its reactivity and interaction with biological targets. This article provides an overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure allows for various interactions with biological molecules, making it a candidate for therapeutic exploration.
Preliminary studies suggest that (3,4-Dichloro-2-methylphenyl)methylamine hydrochloride may interact with several biological targets, including receptors and enzymes involved in metabolic pathways. The chlorinated aromatic ring enhances the compound's lipophilicity, potentially facilitating its ability to cross cell membranes and interact with intracellular targets.
Biological Activities
Research indicates that compounds similar to (3,4-Dichloro-2-methylphenyl)methylamine hydrochloride exhibit various biological activities. Notably, studies have shown potential antimicrobial and anticancer properties. Below is a summary of its biological activities based on recent findings:
Biological Activity | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains. |
Anticancer | Potential to inhibit cancer cell proliferation in vitro. |
Neuroactive | May influence neurotransmitter systems, suggesting applications in neurological disorders. |
Case Studies and Research Findings
- Antimicrobial Activity : A study assessed the compound's efficacy against multiple bacterial strains. Results indicated that it inhibited growth at concentrations as low as 10 µM, demonstrating significant antibacterial properties .
- Anticancer Properties : In vitro studies showed that (3,4-Dichloro-2-methylphenyl)methylamine hydrochloride could reduce the viability of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival .
- Neuropharmacological Effects : Preliminary investigations suggest that the compound may act on neurotransmitter receptors, which could lead to potential applications in treating mood disorders or neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (3,4-Dichloro-2-methylphenyl)methylamine hydrochloride, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(3,4-Dichlorophenyl)methanamine | Dichlorophenyl group | Strong antibacterial properties |
N-Methyl-3,4-dichlorobenzylamine | Methylated amine | Exhibits neuroactive properties |
2-(4-Chlorophenyl)-N,N-dimethylethylamine | Dimethylated amine | Used in studies related to mood disorders |
Properties
Molecular Formula |
C9H12Cl3N |
---|---|
Molecular Weight |
240.6 g/mol |
IUPAC Name |
1-(3,4-dichloro-2-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-6-7(5-12-2)3-4-8(10)9(6)11;/h3-4,12H,5H2,1-2H3;1H |
InChI Key |
XIINAYVIKKMFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)CNC.Cl |
Origin of Product |
United States |
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